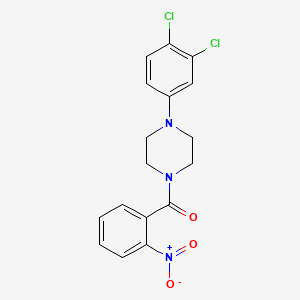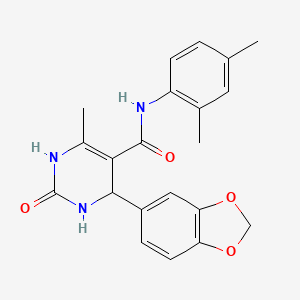![molecular formula C25H30ClNO2 B4082198 4-({[3-(4-isopropoxyphenyl)-3-phenylpropyl]amino}methyl)phenol hydrochloride](/img/structure/B4082198.png)
4-({[3-(4-isopropoxyphenyl)-3-phenylpropyl]amino}methyl)phenol hydrochloride
Overview
Description
4-({[3-(4-isopropoxyphenyl)-3-phenylpropyl]amino}methyl)phenol hydrochloride, commonly known as Compound A, is a synthetic compound with potential therapeutic applications in various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of Compound A involves the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway. Compound A has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, vasodilatory effects, protection against myocardial ischemia-reperfusion injury, neuroprotective effects, and improvement of cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using Compound A in lab experiments include its potent therapeutic effects, its ability to modulate various signaling pathways, and its potential for use in various diseases. The limitations of using Compound A in lab experiments include its low solubility in water, its potential toxicity at high doses, and the need for further studies to determine its optimal dosage and administration route.
Future Directions
For research on Compound A include the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, the optimization of its dosage and administration route, and the development of analogs with improved pharmacological properties.
Conclusion:
In conclusion, Compound A is a synthetic compound with potential therapeutic applications in various diseases, including cancer and cardiovascular disorders. Its mechanism of action involves the modulation of various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. While Compound A has shown promising results in lab experiments, further studies are needed to determine its optimal dosage and administration route.
Scientific Research Applications
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. In cancer research, Compound A has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular research, Compound A has been shown to have vasodilatory effects and to protect against myocardial ischemia-reperfusion injury. In neurodegenerative disease research, Compound A has been shown to have neuroprotective effects and to improve cognitive function.
properties
IUPAC Name |
4-[[[3-phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2.ClH/c1-19(2)28-24-14-10-22(11-15-24)25(21-6-4-3-5-7-21)16-17-26-18-20-8-12-23(27)13-9-20;/h3-15,19,25-27H,16-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSZQMDCJYWYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(sec-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B4082116.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4082118.png)
![ethyl 4-{[({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4082122.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4082123.png)


![7-(difluoromethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082147.png)

![6-amino-3-(4-bromophenyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082164.png)
![2-(1H-benzimidazol-1-yl)-1-[(4-bromophenoxy)methyl]ethyl acetate](/img/structure/B4082166.png)
![6-amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082170.png)

![5-butyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4082184.png)
![N-benzyl-7-(difluoromethyl)-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082186.png)